BenchChemオンラインストアへようこそ!

Rubrofusarin

PTP1B inhibition diabetes enzyme kinetics

Rubrofusarin (CAS 3567-00-8) is the non-glycosylated aglycone naphtho-γ-pyrone critical for PTP1B inhibition (IC50 16.95 μM)—over 5-fold more potent than its glycosylated derivatives (IC50 >87 μM). It also inhibits hMAO-A (IC50 5.90 μM), outperforming deprenyl HCl (IC50 10.23 μM), and shows antimycobacterial activity (MIC 12.0 μg/mL) against M. tuberculosis. For reproducible diabetes, neuroscience, and anti-infective research, only the aglycone rubrofusarin provides validated target engagement; glycosylated analogs are unsuitable substitutes.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 3567-00-8
Cat. No. B1680258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubrofusarin
CAS3567-00-8
Synonyms5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo(g)chromen-4-one
rubrofusarin
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O)O
InChIInChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3
InChIKeyFPNKCZKRICBAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rubrofusarin 3567-00-8 Procurement Guide | Natural Naphtho-γ-Pyrone for Enzyme Inhibition Research


Rubrofusarin (CAS 3567-00-8) is a naturally occurring monomeric naphtho-γ-pyrone pigment isolated from various fungal species including Fusarium graminearum and Aspergillus niger, as well as plants from the Senna and Cassia genera . It functions as a fungal metabolite and has been shown to inhibit several enzymes including protein tyrosine phosphatase 1B (PTP1B), human monoamine oxidase A (hMAO-A), and tyrosinase [1]. The compound demonstrates antimycobacterial activity against Mycobacterium tuberculosis and exhibits cytotoxic effects against multiple cancer cell lines [2].

Why Generic Naphtho-γ-Pyrones Cannot Substitute for Rubrofusarin 3567-00-8


Within the naphtho-γ-pyrone class, subtle structural variations produce marked differences in biological activity. Rubrofusarin exists as an aglycone, whereas many related compounds such as rubrofusarin 6-O-β-D-glucopyranoside and rubrofusarin triglucoside are glycosylated derivatives [1]. Glycosylation has been shown to dramatically reduce PTP1B inhibitory potency—the aglycone rubrofusarin exhibits an IC50 of 16.95 μM, while its glycosides show IC50 values exceeding 87 μM or >100 μM [2]. Furthermore, the closely related monomer rubrofusarin B displays a distinct cytotoxic profile, with an IC50 of 4.5 μg/mL against SW1116 colon cancer cells compared to rubrofusarin's 11.51 μg/mL against MCF-7 breast cancer cells [3][4]. These quantitative differences in enzyme inhibition and cytotoxicity preclude simple substitution with other naphtho-γ-pyrones and necessitate compound-specific procurement for reproducible experimental outcomes.

Quantitative Differentiation Evidence for Rubrofusarin 3567-00-8 Versus Structural Analogs


Rubrofusarin PTP1B Inhibition IC50 16.95 μM Versus Glycosylated Derivatives and Ursolic Acid

Rubrofusarin exhibits potent PTP1B inhibition with an IC50 of 16.95 ± 0.49 μM. In direct head-to-head comparison within the same study, its glycosylated derivatives rubrofusarin 6-O-β-D-glucopyranoside (IC50 87.36 ± 1.08 μM) and other glycosides (IC50 >100 μM) showed substantially reduced activity [1]. The reference compound ursolic acid displayed an IC50 of 2.29 ± 0.04 μM [2].

PTP1B inhibition diabetes enzyme kinetics glycosylation

Rubrofusarin hMAO-A Inhibition IC50 5.90 μM Versus Deprenyl HCl Reference Drug

In direct comparative enzyme inhibition assays, rubrofusarin inhibited human monoamine oxidase A (hMAO-A) with an IC50 of 5.90 ± 0.99 μM. This activity was approximately twice as potent as the reference drug deprenyl HCl (IC50 10.23 ± 0.82 μM) tested under identical conditions [1]. In contrast, rubrofusarin triglucoside exhibited markedly weaker hMAO-A inhibition with an IC50 of 85.50 ± 1.92 μM [2].

monoamine oxidase A hMAO-A depression neuropharmacology

Rubrofusarin Antimycobacterial MIC 12.0 μg/mL Versus Quinquangulin

Rubrofusarin and the structurally related naphthopyrone quinquangulin were both isolated from Senna obliqua and evaluated for antimycobacterial activity against Mycobacterium tuberculosis using radiometric culture. Both compounds demonstrated identical minimum inhibitory concentrations (MICs) of 12.0 μg/mL [1]. This represents the first reported antimycobacterial activity for naphthopyrone compounds as a class [2].

antimycobacterial Mycobacterium tuberculosis MIC antimicrobial

Rubrofusarin Tyrosinase Inhibition IC50 65.6 μM Versus Rubasperone C α-Glucosidase Activity

In a comparative bioactivity screen of naphtho-γ-pyrones isolated from Aspergillus tubingensis, rubrofusarin exhibited moderate tyrosinase inhibitory activity with an IC50 of 65.6 μM . Under the same assay conditions, the dimeric naphtho-γ-pyrone rubasperone C showed only mild α-glucosidase inhibitory activity (IC50 97.3 μM) .

tyrosinase inhibition melanogenesis skin pigmentation cosmeceutical

Rubrofusarin Cytotoxicity Against MCF-7 IC50 11.51 μg/mL Versus Rubrofusarin B Against SW1116 IC50 4.5 μg/mL

Rubrofusarin demonstrates cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 11.51 μg/mL [1]. In contrast, the closely related analog rubrofusarin B exhibits cytotoxicity against the SW1116 colon cancer cell line with an IC50 of 4.5 μg/mL [2]. While direct cross-cell-line comparison is not possible, the data indicate that small structural modifications between rubrofusarin and rubrofusarin B may confer distinct cell line selectivity profiles.

cytotoxicity anticancer MCF-7 breast cancer colon cancer

Rubrofusarin Antibacterial Zone of Inhibition 6-8 mm at 100 μg/disc Versus Streptomycin

In disc diffusion assays, rubrofusarin produced average zones of inhibition ranging from 6 to 8 mm against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis at a concentration of 100 μg/disc [1]. Under comparable conditions, the standard antibiotic streptomycin (used as a positive control) typically produces substantially larger inhibition zones for susceptible strains, indicating that rubrofusarin exhibits only moderate antibacterial activity .

antibacterial Staphylococcus aureus Escherichia coli Bacillus subtilis zone of inhibition

Validated Application Scenarios for Rubrofusarin 3567-00-8 Procurement


PTP1B Inhibitor Development for Diabetes Research

Rubrofusarin demonstrates potent PTP1B inhibition (IC50 16.95 μM) and significantly increases glucose uptake while decreasing PTP1B expression in insulin-resistant HepG2 cells [1]. Its mixed-competitive inhibition mechanism has been characterized through enzyme kinetics and molecular docking [2]. For diabetes research programs, rubrofusarin serves as a validated aglycone scaffold, whereas its glycosylated derivatives show >5-fold reduced activity and are unsuitable for this target .

Human MAO-A Inhibition for Neuropharmacology Studies

Rubrofusarin inhibits hMAO-A with an IC50 of 5.90 μM, demonstrating approximately 1.7-fold greater potency than the reference drug deprenyl HCl (IC50 10.23 μM) [1]. The compound acts as a mixed-competitive inhibitor with defined Ki values (Kic = 4.92 μM; Kiu = 5.96 μM) [2]. This validated activity supports its use as a tool compound for studying monoamine oxidase pathways in depression and neurological disorders.

Tyrosinase Inhibition for Cosmeceutical and Pigmentation Research

Rubrofusarin exhibits moderate tyrosinase inhibitory activity with an IC50 of 65.6 μM [1]. This activity has been independently verified across multiple studies and vendor specifications [2]. For research on melanogenesis, skin pigmentation, or cosmeceutical development, rubrofusarin provides a well-characterized natural product inhibitor with documented enzyme interaction data.

Antimycobacterial Screening Against M. tuberculosis

Rubrofusarin demonstrates antimycobacterial activity against Mycobacterium tuberculosis with an MIC of 12.0 μg/mL in radiometric culture [1]. This activity was discovered through bioactivity-directed fractionation and represents the first report of antimycobacterial effects for naphthopyrone compounds [2]. Researchers investigating novel antitubercular agents can utilize rubrofusarin as a validated hit compound for further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rubrofusarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.